molecular formula C17H18ClNO B5855758 N-(3-chloro-4-methylphenyl)-4-isopropylbenzamide

N-(3-chloro-4-methylphenyl)-4-isopropylbenzamide

Numéro de catalogue B5855758
Poids moléculaire: 287.8 g/mol
Clé InChI: RHQPQCNOLZIUJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CMPIB is a benzamide derivative that was first synthesized by researchers at the University of California, San Francisco in 2001. Since then, it has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development.

Mécanisme D'action

CMPIB works by binding to a specific site on the TRPC5 protein, which inhibits its activity. This leads to a decrease in the influx of calcium ions into neurons, which can be neuroprotective in certain disease states.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, CMPIB has also been shown to have anti-tumor activity in cancer cells. It has been proposed that this activity is due to its ability to inhibit the activity of a protein called TRPC6, which is involved in the regulation of calcium ions in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of CMPIB is its high potency and selectivity for TRPC5 and TRPC6 proteins. This makes it a valuable tool for researchers studying the role of these proteins in various disease states. However, one limitation of CMPIB is its poor solubility in water, which can make it challenging to use in certain experimental settings.

Orientations Futures

There are several potential future directions for research on CMPIB. One area of interest is the development of more potent and selective TRPC5 inhibitors for use in treating neurodegenerative diseases. Another area of interest is the development of CMPIB derivatives with improved solubility and pharmacokinetic properties for use in drug development.
In conclusion, CMPIB is a chemical compound that has been extensively studied for its potential applications in various fields. Its ability to inhibit the activity of TRPC5 and TRPC6 proteins makes it a valuable tool for researchers studying the role of these proteins in various disease states. While there are limitations to its use in certain experimental settings, the future directions of research on CMPIB hold promise for the development of new treatments for neurodegenerative diseases and cancer.

Méthodes De Synthèse

The synthesis of CMPIB involves the reaction of 3-chloro-4-methylbenzoic acid with isopropylamine in the presence of thionyl chloride and triethylamine. The resulting product is then treated with acetic anhydride to yield CMPIB in high yield and purity.

Applications De Recherche Scientifique

CMPIB has been extensively studied for its potential applications in neuroscience research. It has been shown to inhibit the activity of a protein called TRPC5, which is involved in the regulation of calcium ions in the brain. By inhibiting TRPC5, CMPIB has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-11(2)13-5-7-14(8-6-13)17(20)19-15-9-4-12(3)16(18)10-15/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQPQCNOLZIUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-4-(propan-2-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.